2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid
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Overview
Description
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is a labeled compound used primarily in scientific research. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms. The labeling with carbon-13 and nitrogen-15 isotopes makes it particularly useful in various analytical and research applications, including metabolic studies and environmental research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid typically involves the reaction of labeled 1,2,4-triazole with acetic acid derivatives. One common method includes the alkylation of 1,2,4-triazole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this labeled compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity required for research applications .
Chemical Reactions Analysis
Types of Reactions
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce a wide range of triazole derivatives .
Scientific Research Applications
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is widely used in scientific research due to its labeled isotopes. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies.
Industry: Applied in environmental research to study the fate and transport of chemicals
Mechanism of Action
The mechanism of action of 2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The labeled isotopes allow for precise tracking of the compound within biological systems. The triazole ring can interact with various enzymes and receptors, influencing biochemical pathways and providing insights into metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, widely used in pharmaceuticals and agrochemicals.
3-amino-1,2,4-triazole: Another derivative with applications in herbicides and research.
1,2,4-Triazole-3,5-13C2-1,2,4-15N3: A closely related labeled compound used in similar research applications
Uniqueness
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid is unique due to its specific labeling with carbon-13 and nitrogen-15 isotopes. This labeling enhances its utility in precise analytical techniques, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C4H5N3O2 |
---|---|
Molecular Weight |
132.07 g/mol |
IUPAC Name |
2-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-7-3-5-2-6-7/h2-3H,1H2,(H,8,9)/i2+1,3+1,5+1,6+1,7+1 |
InChI Key |
RXDBSQXFIWBJSR-BGEOFTRISA-N |
Isomeric SMILES |
[13CH]1=[15N][15N]([13CH]=[15N]1)CC(=O)O |
Canonical SMILES |
C1=NN(C=N1)CC(=O)O |
Origin of Product |
United States |
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